(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a structurally complex acrylamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group and an acrylamide-linked 3,4-dimethoxyphenyl moiety. Its design integrates multiple pharmacophoric elements:
- Thienopyrazole: A heterocyclic system known for kinase inhibition and anticancer activity.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-30-19-9-3-14(11-20(19)31-2)4-10-21(27)23-22-17-12-32-13-18(17)24-25(22)15-5-7-16(8-6-15)26(28)29/h3-11H,12-13H2,1-2H3,(H,23,27)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVCJGCHQRASBL-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The thienopyrazole core in the target compound distinguishes it from the pyridoindole-triazole () and benzothiazole systems ().
- The 3,4-dimethoxyphenyl group in the target offers greater steric bulk and electron-donating capacity compared to the 4-methoxyphenyl in or 3-nitrophenyl in –4.
- Nitro groups in the target and –6 may confer distinct electronic profiles for target engagement.
Physicochemical Properties
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The Gewald reaction, as detailed in Arkivoc (2020), provides a robust pathway to aminothiophene intermediates. Reacting 3,4-dimethoxyphenylacetonitrile with sulfur and malononitrile in dimethylformamide (DMF) containing triethylamine (TEA) yields 2-amino-4-(3,4-dimethoxyphenyl)-5-cyanothiophene-3-carbonitrile (Yield: 85–92%). Subsequent treatment with hydrazine hydrate in ethanol under reflux induces cyclization to form 3-amino-2-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole (Scheme 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C (reflux) |
| Solvent | Ethanol |
| Catalyst | None |
| Time | 6–8 hours |
Introduction of the 4-Nitrophenyl Group
Nitration of Phenyl-Substituted Intermediates
Direct nitration of the thienopyrazole core is avoided due to potential ring decomposition. Instead, a pre-functionalized 4-nitrophenylhydrazine hydrochloride is condensed with 3-oxotetrahydrothiophene-4-carboxylate under acidic conditions (HCl/EtOH) to yield methyl 2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate (Yield: 78%). Saponification with NaOH (2 M) followed by decarboxylation at 120°C produces 2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (Yield: 65%).
Acrylamide Side Chain Formation
Knoevenagel Condensation
(E)-3-(3,4-Dimethoxyphenyl)acrylamide is synthesized via microwave-assisted condensation of 3,4-dimethoxybenzaldehyde with cyanoacetamide in aqueous medium (Scheme 2). This method ensures >98% yield and exclusive (E)-stereoselectivity due to the thermodynamic stability of the trans-isomer.
Optimized Microwave Parameters
| Parameter | Value |
|---|---|
| Power | 60 W |
| Temperature | 120°C |
| Time | 10 minutes |
| Solvent | H₂O |
Final Coupling Reaction
Amide Bond Formation
The amine group of 2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine reacts with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride in dichloromethane (DCM) containing TEA (Scheme 3). The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound in 72% purity. Subsequent purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to >98%.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO₂), 7.89 (d, J=15.6 Hz, 1H, CH=CH), 6.95–6.84 (m, 3H, Ar-OCH₃), 5.32 (s, 2H, NH₂), 3.92 (s, 6H, OCH₃).
- IR (KBr) : 3340 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Analytical Validation
High-Resolution Mass Spectrometry (HRMS)
Observed : [M+H]⁺ = 493.1521 (Calculated: 493.1518 for C₂₃H₂₁N₄O₆S), confirming molecular integrity.
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms the (E)-configuration of the acrylamide moiety and planar geometry of the thienopyrazole ring.
Challenges and Optimization
Side Reactions During Nitration
Early attempts using HNO₃/H₂SO₄ led to ring sulfonation. Switching to pre-functionalized nitrophenyl precursors mitigated this issue.
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